Cas no 1002332-01-5 (6-fluoro-3-(2-methylpropyl)-1H-Indole)

6-Fluoro-3-(2-methylpropyl)-1H-Indole is a fluorinated indole derivative characterized by its unique structural features, including a fluorine substituent at the 6-position and a 2-methylpropyl group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the branched alkyl chain may influence lipophilicity and steric interactions. Its well-defined structure makes it suitable for applications in drug discovery, particularly in the development of serotonin-related compounds. High purity and consistent quality ensure reliability in synthetic and biological studies.
6-fluoro-3-(2-methylpropyl)-1H-Indole structure
1002332-01-5 structure
Product name:6-fluoro-3-(2-methylpropyl)-1H-Indole
CAS No:1002332-01-5
MF:C12H14FN
MW:191.244666576385
CID:1095881
PubChem ID:59153144

6-fluoro-3-(2-methylpropyl)-1H-Indole Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-3-(2-methylpropyl)-1H-Indole
    • SCHEMBL3173954
    • 1002332-01-5
    • KS-8889
    • AKOS027393097
    • QLXRBGLNTHVBOK-UHFFFAOYSA-N
    • CQB33201
    • 6-Fluoro-3-isobutyl-1H-indole
    • MDL: MFCD20669007
    • Inchi: InChI=1S/C12H14FN/c1-8(2)5-9-7-14-12-6-10(13)3-4-11(9)12/h3-4,6-8,14H,5H2,1-2H3
    • InChI Key: QLXRBGLNTHVBOK-UHFFFAOYSA-N
    • SMILES: CC(C)CC1=CNC2=C1C=CC(=C2)F

Computed Properties

  • Exact Mass: 191.111027613g/mol
  • Monoisotopic Mass: 191.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 15.8Ų

6-fluoro-3-(2-methylpropyl)-1H-Indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM230980-1g
6-Fluoro-3-isobutyl-1H-indole
1002332-01-5 95%+
1g
$547 2023-02-03
Chemenu
CM230980-1g
6-Fluoro-3-isobutyl-1H-indole
1002332-01-5 95%+
1g
$517 2021-08-04

Additional information on 6-fluoro-3-(2-methylpropyl)-1H-Indole

6-Fluoro-3-(2-methylpropyl)-1H-Indole (CAS No. 1002332-01-5): A Comprehensive Overview

6-Fluoro-3-(2-methylpropyl)-1H-Indole (CAS No. 1002332-01-5) is a fluorinated indole derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique fluoro-substituted indole structure, plays a pivotal role in the development of novel therapeutic agents and bioactive molecules. Its molecular formula is C12H14FN, and it features a 2-methylpropyl side chain, which enhances its lipophilicity and potential for crossing biological membranes.

The 6-fluoro-3-(2-methylpropyl)-1H-indole scaffold is particularly notable for its versatility in medicinal chemistry. Researchers have explored its applications in the design of serotonin receptor modulators, which are crucial for treating neurological disorders such as depression, anxiety, and migraines. The presence of the fluoro group at the 6-position significantly influences the compound's electronic properties, making it a valuable building block for drug discovery.

In recent years, the demand for fluorinated indole derivatives like 6-fluoro-3-(2-methylpropyl)-1H-indole has surged due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This trend aligns with the growing interest in fluorine-containing pharmaceuticals, a hot topic in the pharmaceutical industry. According to market analyses, fluorinated compounds account for nearly 30% of all FDA-approved drugs, underscoring their importance in modern medicine.

One of the most frequently searched questions about 6-fluoro-3-(2-methylpropyl)-1H-indole relates to its synthesis. The compound is typically prepared via palladium-catalyzed cross-coupling reactions or electrophilic fluorination of the corresponding indole precursor. These methods are widely discussed in academic forums and patent literature, reflecting the compound's relevance in synthetic organic chemistry.

Beyond pharmaceuticals, 6-fluoro-3-(2-methylpropyl)-1H-indole has potential applications in agrochemicals and materials science. Its indole core is a common motif in natural products, and its fluorinated derivatives are being investigated for their pesticidal and herbicidal properties. Additionally, the compound's fluorescence properties make it a candidate for use in optical materials and sensors.

The safety profile of 6-fluoro-3-(2-methylpropyl)-1H-indole is another area of interest for researchers and industry professionals. While it is not classified as a hazardous substance, proper handling and storage are recommended to ensure workplace safety. Material Safety Data Sheets (MSDS) provide detailed guidelines for its use in laboratory and industrial settings.

Market trends indicate a steady growth in the demand for 6-fluoro-3-(2-methylpropyl)-1H-indole, driven by its expanding applications in drug development and other high-tech industries. Suppliers and manufacturers are increasingly focusing on scalable synthesis routes to meet the needs of global markets. The compound's CAS No. 1002332-01-5 serves as a unique identifier in regulatory and commercial databases, facilitating its traceability and procurement.

In conclusion, 6-fluoro-3-(2-methylpropyl)-1H-indole (CAS No. 1002332-01-5) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its fluorinated indole structure, combined with its 2-methylpropyl side chain, offers unique advantages for researchers and developers. As the scientific community continues to explore its applications, this compound is poised to remain a key player in the field of bioactive molecules.

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